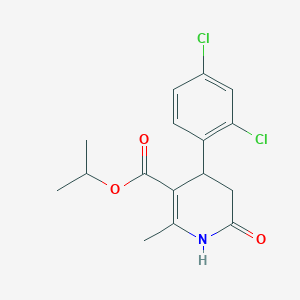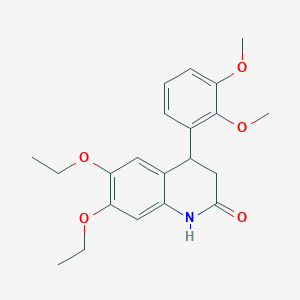
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
CQ has been extensively studied for its potential therapeutic applications. It has been shown to have antimalarial, antiviral, and anticancer properties. In malaria treatment, CQ is used to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing the disease. CQ has also been studied for its potential antiviral properties against viruses such as Zika, dengue, and HIV. In cancer treatment, CQ has been shown to enhance the effectiveness of chemotherapy by inhibiting autophagy, a process that allows cancer cells to survive under stress conditions.
Mécanisme D'action
CQ exerts its effects by binding to heme, a molecule that is essential for the survival of the malaria parasite. This binding prevents the parasite from using heme, leading to its death. In the case of viruses, CQ inhibits the entry of the virus into the host cell and interferes with the replication of the viral genome. In cancer treatment, CQ inhibits autophagy, leading to the accumulation of damaged proteins and organelles, ultimately resulting in cell death.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, leading to the accumulation of undigested material within the lysosome. CQ has also been shown to inhibit the production of cytokines, molecules that play a crucial role in the immune response. In addition, CQ has been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages for lab experiments. It is relatively easy to synthesize, has a long shelf life, and is stable under various conditions. CQ is also relatively inexpensive compared to other compounds used for similar applications. However, CQ has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments involving CQ.
Orientations Futures
There are several future directions for research involving CQ. One potential area of research is the development of new derivatives of CQ with enhanced therapeutic properties. Another area of research is the development of new methods for delivering CQ to target cells and tissues. In addition, further studies are needed to understand the mechanism of action of CQ and its potential side effects in humans.
Conclusion
In conclusion, CQ is a synthetic compound with significant potential as a therapeutic agent for various diseases. Its antimalarial, antiviral, and anticancer properties have been extensively studied, and it has been shown to have various biochemical and physiological effects. While CQ has several advantages for lab experiments, it also has certain limitations that need to be taken into consideration. Further research is needed to fully understand the potential of CQ as a therapeutic agent.
Propriétés
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-3-24-16-8-11-12(19-13(20)6-5-7-14(19)21)9-18(23)22-15(11)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOPIMOKIYQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




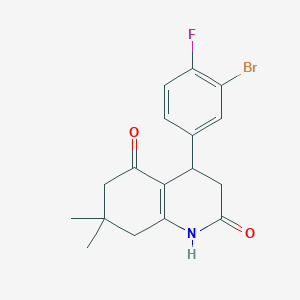
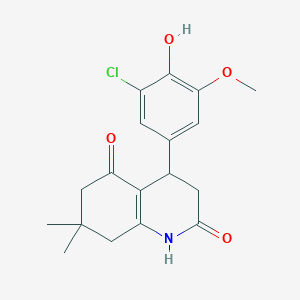

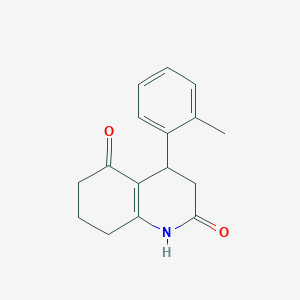
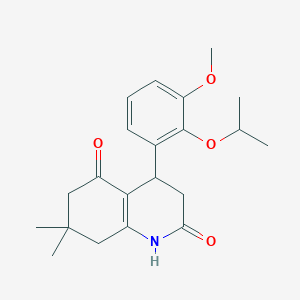
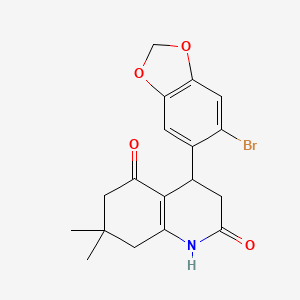
![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)
